N-([2,3'-bipyridin]-3-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide
Description
Properties
IUPAC Name |
3-pyrazol-1-yl-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O/c27-21(16-5-1-8-19(13-16)26-12-4-11-25-26)24-15-18-7-3-10-23-20(18)17-6-2-9-22-14-17/h1-14H,15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOAMAURZSIKCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([2,3'-bipyridin]-3-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C21H17N5O
- Molecular Weight : 355.401 g/mol
- Purity : Typically around 95%.
The biological activity of this compound is primarily attributed to its structural components:
- Bipyridine Moiety : Known for its ability to chelate metal ions, which can influence various biochemical pathways.
- Pyrazole Ring : Interacts with enzymes or receptors, potentially modulating their activity.
- Benzamide Structure : Enhances binding affinity and specificity towards target proteins .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
These results highlight the compound's potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity
This compound has also shown promise in antimicrobial applications. Preliminary studies suggest it may inhibit certain bacterial strains, although specific data on its efficacy against pathogens like Mycobacterium tuberculosis is still under investigation .
Synthesis and Structural Characterization
The synthesis of this compound typically involves several steps:
- Formation of the Bipyridine Moiety : Achieved through the coupling of two pyridine rings.
- Attachment of the Pyrazole Ring : Introduced via cyclization reactions involving hydrazine and appropriate diketones.
- Formation of the Benzamide Structure : Involves reaction with benzoyl chloride in the presence of a base.
Case Studies and Research Findings
Several studies have documented the biological evaluation of this compound:
- Study on Anticancer Efficacy :
- Antimicrobial Activity Assessment :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related benzamide derivatives and heterocyclic systems. Below is a detailed analysis based on available evidence:
Table 1: Structural and Functional Comparison
Key Findings
Structural Complexity :
- The target compound’s bipyridine-pyrazole-benzamide architecture distinguishes it from simpler analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which lacks extended π-systems and heterocyclic diversity .
- Compared to 832674-14-3, which replaces pyridine with benzothiazole, the bipyridine group in the target compound may enhance metal-binding capacity for catalysis or coordination chemistry .
Functional Group Influence: The N,O-bidentate group in facilitates metal-catalyzed reactions, whereas the pyrazole in the target compound could serve as a hydrogen-bond donor/acceptor, influencing solubility or target binding. Fluorinated chains in 832674-14-3 improve metabolic stability, a feature absent in the target compound but relevant for drug design .
Synthetic Challenges: The bipyridine and pyrazole moieties likely require multi-step synthesis, contrasting with the straightforward coupling of 3-methylbenzoic acid and 2-amino-2-methyl-1-propanol in .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-([2,3'-bipyridin]-3-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide, and what analytical methods validate its purity and structure?
- Methodology : A Pd-catalyzed amidation and cyclization approach is often employed to synthesize bipyridine-pyrazole hybrids. For example, analogous compounds are synthesized via coupling reactions between pyridylmethyl amines and benzamide precursors under palladium catalysis . Structural validation typically combines IR spectroscopy (to confirm amide C=O stretches at ~1650 cm⁻¹), ¹H/¹³C NMR (to resolve aromatic protons and substituents), and mass spectrometry (ESI-MS for molecular ion confirmation). Purity is assessed via HPLC with retention time consistency .
Q. How do researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Methodology : Contradictions in NMR or IR data may arise from solvent effects, tautomerism, or impurities. For bipyridine derivatives, deuterated solvents (e.g., DMSO-d₆) are preferred to avoid peak splitting. Comparative analysis with analogous compounds (e.g., N-(1-ethyl-2-formyl-1H-indol-3-yl)benzamide) helps identify expected shifts for pyridylmethyl and pyrazole moieties . X-ray crystallography (using SHELX programs) provides definitive confirmation when spectral ambiguities persist .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Methodology : Anticonvulsant or kinase inhibition assays are relevant for pyrazole-containing benzamides. For example, maximal electroshock (MES) or pentylenetetrazol-induced seizure models evaluate anticonvulsant activity . In kinase studies, glucose uptake assays in hepatocytes or RAF kinase inhibition assays (via ATP-binding pocket competition) are employed, with IC₅₀ values calculated using dose-response curves .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing chiral analogs of this compound be addressed?
- Methodology : Enantioselective synthesis often requires chiral auxiliaries or catalysts. For example, (S)- or (R)-N-(2,3-dihydroxypropyl)arylamides are synthesized via oxidative esterification using phthalimido-epoxide intermediates, followed by ring-opening with nucleophiles. Chiral HPLC or polarimetry validates enantiomeric excess, while NOESY NMR distinguishes diastereomers .
Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?
- Methodology : Structural modifications enhance solubility and bioavailability. Introducing methoxy or sulfonyl groups improves water solubility, while pyridylmethyl groups may enhance blood-brain barrier penetration. Pharmacokinetic parameters (e.g., logP, plasma half-life) are modeled using software like SwissADME and validated via rodent studies with LC-MS quantification .
Q. How do researchers reconcile contradictory bioactivity data across different cell lines or assays?
- Methodology : Discrepancies may arise from cell-specific expression of targets (e.g., RAF isoforms in cancer vs. normal cells). Dose-response curves and Western blotting (to assess downstream MAPK pathway activation) clarify mechanism-specific effects. For example, RAF709, a related bipyridine inhibitor, shows selectivity for RAS-mutant cancers by avoiding paradoxical ERK activation .
Q. What computational methods predict binding modes of this compound with kinase targets?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with kinases like BRAF or MEK. Density functional theory (DFT) calculates charge distribution in the pyrazole and bipyridine rings, identifying key hydrogen bonds or π-π stacking interactions. Crystal structures of analogous inhibitors (e.g., refametinib) guide validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
